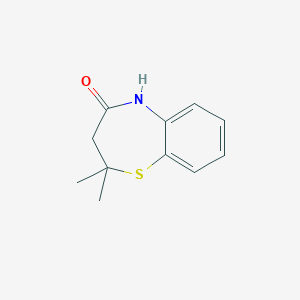
2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,3-Dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, including neuroprotective effects and mechanisms of action.
The compound has the molecular formula C11H13NOS and is characterized by its unique structure that allows for various chemical reactivity patterns, including nucleophilic substitutions and electrophilic additions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzothiazepine derivatives, including this compound. Research indicates that these compounds can modulate calcium homeostasis in neurons, which is crucial in preventing neurodegeneration associated with calcium overload .
In a study assessing the neuroprotective activity of various benzothiazepines, it was found that certain derivatives demonstrated significant reductions in cytotoxicity in SH-SY5Y neuroblastoma cells under conditions simulating neurodegeneration. The compounds were effective at concentrations as low as 10 μM .
The primary mechanism through which this compound exerts its effects appears to involve the modulation of voltage-gated calcium channels (VGCCs) and the mitochondrial Na+/Ca²+ exchanger (NCLX). By inhibiting NCLX, these compounds can reduce excessive intracellular calcium levels, thereby protecting neurons from excitotoxic damage .
Study on Neuroprotective Activity
A significant study involved evaluating the effects of this compound on neuronal cell viability. The compound was tested at varying concentrations (1 μM to 30 μM) in SH-SY5Y cells. The results indicated a dose-dependent protective effect against calcium-induced cytotoxicity:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 3 | 90 |
| 10 | 85 |
| 30 | 70 |
These findings suggest that while lower concentrations maintain high cell viability, higher concentrations may lead to cytotoxic effects .
Comparative Analysis with Other Benzothiazepines
To contextualize the biological activity of this compound within its class, a comparison with other benzothiazepine derivatives was conducted:
| Compound Name | Neuroprotective Activity | Mechanism of Action |
|---|---|---|
| CGP37157 | High | NCLX inhibition |
| ITH12575 | Moderate | VGCC modulation |
| This compound | High | NCLX inhibition & VGCC modulation |
This table illustrates that while several benzothiazepines exhibit neuroprotective properties, the specific mechanisms through which they operate vary significantly.
Propriétés
IUPAC Name |
2,2-dimethyl-3,5-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNGOGZCBDLPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C2S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














